(4-n-Nonylphenoxy)acetic-Alpha,Alpha-d2 Acid
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Overview
Description
2-(4-Nonylphenoxy)acetic acid-d2 is a deuterium-labeled derivative of 2-(4-Nonylphenoxy)acetic acid. Deuterium, a stable isotope of hydrogen, is incorporated into the compound, making it useful as a tracer in various scientific studies. This compound is primarily used in research to study the pharmacokinetics and metabolic profiles of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nonylphenoxy)acetic acid-d2 typically involves the deuteration of 2-(4-Nonylphenoxy)acetic acid. The process begins with the ethoxylation of nonylphenol, followed by esterification to produce the final deuterated product . The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of 2-(4-Nonylphenoxy)acetic acid-d2 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of specialized equipment and reactors is common to handle the large volumes and maintain the required reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(4-Nonylphenoxy)acetic acid-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted phenoxy derivatives .
Scientific Research Applications
2-(4-Nonylphenoxy)acetic acid-d2 is widely used in scientific research, including:
Chemistry: As a tracer in studying reaction mechanisms and kinetics.
Biology: To investigate metabolic pathways and enzyme activities.
Medicine: In drug development to study pharmacokinetics and drug metabolism.
Industry: Used in the development of new materials and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-(4-Nonylphenoxy)acetic acid-d2 involves its incorporation into biological systems where it acts as a tracer. The deuterium atoms provide a distinct signal in spectroscopic analyses, allowing researchers to track the compound’s distribution and transformation within the system. This helps in understanding the molecular targets and pathways involved in its metabolism .
Comparison with Similar Compounds
Similar Compounds
2-(4-Nonylphenoxy)acetic acid: The non-deuterated form of the compound.
Nonylphenol: A precursor in the synthesis of 2-(4-Nonylphenoxy)acetic acid.
Nonylphenol ethoxylates: Used in similar applications as surfactants and tracers.
Uniqueness
The uniqueness of 2-(4-Nonylphenoxy)acetic acid-d2 lies in its deuterium labeling, which provides enhanced stability and distinct spectroscopic properties. This makes it particularly valuable in studies requiring precise tracking and quantification of the compound .
Properties
Molecular Formula |
C17H26O3 |
---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
2,2-dideuterio-2-(4-nonylphenoxy)acetic acid |
InChI |
InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-15-10-12-16(13-11-15)20-14-17(18)19/h10-13H,2-9,14H2,1H3,(H,18,19)/i14D2 |
InChI Key |
NISAHDHKGPWBEM-FNHLFAINSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)OC1=CC=C(C=C1)CCCCCCCCC |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCC(=O)O |
Origin of Product |
United States |
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